2-bromo-N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes two bromine atoms, a hydroxyl group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 2-bromobenzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted hydrazones.
Scientific Research Applications
2-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of bromine atoms and hydroxyl groups enables the compound to participate in redox reactions, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which includes both bromine atoms and a methoxy group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H12Br2N2O3 |
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Molecular Weight |
428.07 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12Br2N2O3/c1-22-13-7-10(16)6-9(14(13)20)8-18-19-15(21)11-4-2-3-5-12(11)17/h2-8,20H,1H3,(H,19,21)/b18-8+ |
InChI Key |
SQCPEYOJEZWOGQ-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2Br)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
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